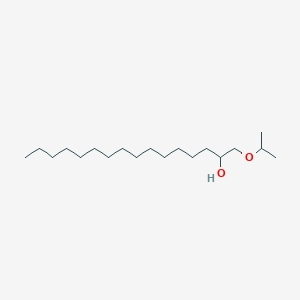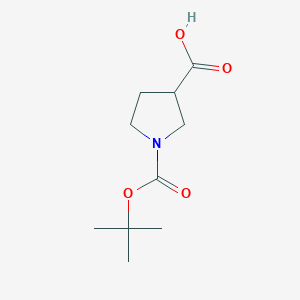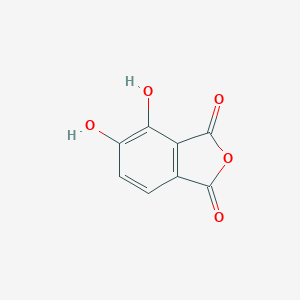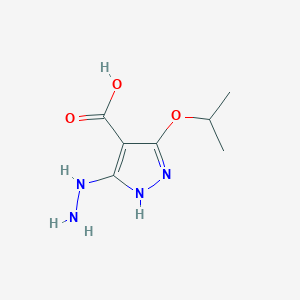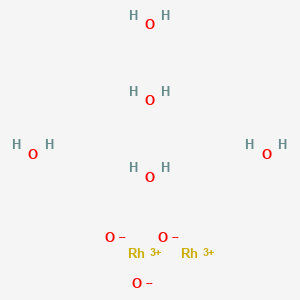
Rhodium(III) oxide hydrate
Übersicht
Beschreibung
It appears as a dark grey, odorless powder and is known for its insolubility in water and other common solvents . This compound is of significant interest due to its unique properties and applications in various scientific and industrial fields.
Synthetic Routes and Reaction Conditions:
High-Temperature Oxidation: Rhodium(III) oxide hydrate can be synthesized by treating rhodium(III) chloride with oxygen at high temperatures.
Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide, which results in hydrated rhodium oxide.
Oxygen Plasma Exposure: Thin films of rhodium oxide can be produced by exposing a rhodium layer to oxygen plasma.
Hydrothermal Synthesis: Nanoparticles of rhodium oxide can be produced through hydrothermal synthesis.
Industrial Production Methods:
- The industrial production of this compound typically involves the high-temperature oxidation of rhodium metal or its compounds under controlled conditions to ensure the desired purity and properties .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often serving as a catalyst in various organic reactions.
Reduction: It can be reduced to metallic rhodium under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Reaction Conditions: High temperatures, controlled atmospheres, and specific pH levels.
Major Products:
Oxidation Products: Various organic compounds, depending on the specific reaction.
Reduction Products: Metallic rhodium.
Substitution Products: Complex rhodium compounds.
Wissenschaftliche Forschungsanwendungen
Rhodium(III) oxide hydrate has a wide range of applications in scientific research:
Photocatalysis: It is employed in the preparation of metal oxide photocatalysts for hydrogen production.
Material Science: this compound is used as a precursor to prepare rhodium-doped potassium niobate single crystals.
Optics and Photonics: this compound is used in creating high-reflectance coatings for optical equipment and fiber optics.
Wirkmechanismus
The mechanism by which rhodium(III) oxide hydrate exerts its effects is primarily through its catalytic properties. It facilitates various chemical reactions by lowering the activation energy and providing an active surface for the reactants to interact. The molecular targets and pathways involved include:
Catalytic Sites: The surface of this compound provides active sites for catalytic reactions.
Electron Transfer: It facilitates electron transfer processes, which are crucial in oxidation and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Rhodium(IV) oxide: Another oxide of rhodium with different oxidation states and properties.
Rhodium-platinum oxide: A mixed oxide with unique catalytic properties.
Comparison:
Uniqueness: Rhodium(III) oxide hydrate is unique due to its specific oxidation state and the ability to form hydrated compounds, which are not common in other rhodium oxides.
Catalytic Efficiency: It exhibits high catalytic efficiency in specific organic reactions compared to other rhodium oxides.
This compound stands out due to its versatile applications and unique properties, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
oxygen(2-);rhodium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSUISWUFBWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.825 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



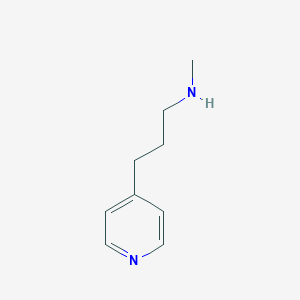
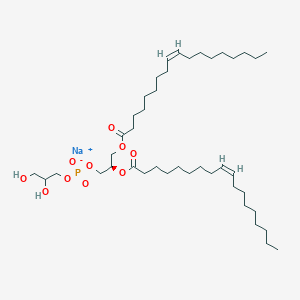

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B54558.png)
